molecular formula C8H7FN2O B108156 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- CAS No. 66367-11-1

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

Cat. No.: B108156
CAS No.: 66367-11-1
M. Wt: 166.15 g/mol
InChI Key: MKVHWJQPKMVYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- (CAS: 146741-05-1) is a fluorinated heterocyclic compound with the molecular formula C₉H₉FN₂O and a molar mass of 180.18 g/mol. It features a quinoxalinone core substituted with a fluorine atom at the 7-position and a methyl group at the 3-position of the partially saturated dihydro ring. Predicted properties include a density of 1.209±0.06 g/cm³, boiling point of 341.6±42.0 °C, and pKa of 13.02±0.40 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- typically involves the cyclization of 4-fluoro-2-nitroaniline with ethyl bromoacetate, followed by reduction of the nitro group to form the cyclized product . The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction of the carbonyl group can yield dihydroquinoxaline derivatives.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of 2(1H)-Quinoxalinone exhibit significant antiviral activity. For instance, compounds related to this structure have been studied as non-nucleoside reverse-transcriptase inhibitors (NNRTIs) against HIV-1. Clinical trials have demonstrated promising results regarding their efficacy and safety profiles .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of quinoxaline derivatives. For example, specific derivatives have shown potent inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes. In vivo studies using the carrageenin-induced edema model demonstrated that certain compounds exhibited anti-inflammatory effects comparable to established NSAIDs like indomethacin .

Antibacterial Activity

Recent investigations into novel quinoxaline derivatives have revealed their potential as antibacterial agents. These compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects and suggesting their utility in treating bacterial infections .

Case Studies and Research Findings

StudyFindings
Burguete et al. (2021)Evaluated new quinoxaline derivatives for anti-inflammatory and antioxidant activities; compound 7b showed significant LOX inhibition (41% vs. indomethacin's 47%) in vivo .
Synthesis and Characterization (2021)Reported on new quinoxalinone Schiff bases as COX-2 inhibitors; some exhibited strong antibacterial properties .
Antiviral Activity (2020)Investigated NNRTI potential of related compounds; GW420867X showed IC50 values indicating effective inhibition against HIV-1 .

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) pKa
2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- 146741-05-1 C₉H₉FN₂O 180.18 7-F, 3-CH₃ 341.6±42.0 (Pred.) 13.02±0.40
3-Methyl-3,4-dihydro-2(1H)-quinoxalinone 34070-68-3 C₉H₁₀N₂O 162.19 3-CH₃
4-Ethyl-3,4-dihydro-2(1H)-quinoxalinone 90917-94-5 C₁₀H₁₂N₂O 176.22 4-C₂H₅
7-Chloro-6-fluoro-2(1H)-quinoxalinone 854584-05-7 C₈H₅ClFN₂O 205.59 7-F, 6-Cl
  • Fluorine vs. Chlorine : The 7-fluoro derivative (target compound) has a smaller atomic radius and higher electronegativity than chlorine, reducing steric hindrance and altering dipole interactions. This may improve solubility and bioavailability compared to the 7-chloro analog .
  • Methyl vs. Ethyl: The 3-methyl group in the target compound lowers lipophilicity compared to the 4-ethyl analog (logP ~1.2 vs.

Biological Activity

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- (CAS No. 66367-11-1) is a heterocyclic compound belonging to the quinoxalinone family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorine atom at the 7th position and a partially saturated 3,4-dihydro moiety enhances its pharmacological potential.

The chemical structure of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- can be represented as follows:

C9H8FN2O\text{C}_9\text{H}_8\text{FN}_2\text{O}

This compound is characterized by:

  • A quinoxalinone core.
  • A fluorine substituent at position 7.
  • Dihydro modifications at positions 3 and 4.

Antimicrobial Activity

Research indicates that quinoxalinones exhibit significant antimicrobial properties. Specifically, 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- has been identified as a potential agent against drug-resistant strains of bacteria, particularly Pseudomonas aeruginosa. Its mechanism involves inhibition of bacterial topoisomerase type II, which is crucial for DNA replication and repair in bacteria .

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of quinoxalinones can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a key role in inflammation. For instance, compounds similar to 2(1H)-Quinoxalinone have shown moderate inhibition efficiencies against COX-2 in various assays . The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents can significantly enhance anti-inflammatory activity.

Anticancer Properties

Quinoxaline derivatives have been explored for their anticancer effects through various mechanisms:

  • Inhibition of tubulin polymerization.
  • Targeting topoisomerase II-DNA interactions.
  • Interference with multiple receptor tyrosine kinases (RTKs) such as EGFR and VEGFR .

Case studies have shown that certain quinoxalinone derivatives exhibit cytotoxicity against colorectal cancer cell lines (e.g., HCT-116 and LoVo cells). The most active compounds were identified based on their structural features that promote binding to target proteins involved in cancer progression .

Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of bacterial topoisomerase II
Anti-inflammatoryCOX-2 inhibition
AnticancerInhibition of tubulin polymerization and RTKs

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 2(1H)-Quinoxalinone derivatives significantly reduced the viability of Pseudomonas aeruginosa in vitro. The compound's effectiveness was attributed to its ability to disrupt bacterial DNA processes .
  • Anti-inflammatory Effects : In a carrageenan-induced edema model, quinoxaline derivatives showed promising results in reducing inflammation markers, indicating their potential as anti-inflammatory agents .
  • Cytotoxicity Against Cancer : Another investigation revealed that certain quinoxaline derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via copper-catalyzed cyclization of 2-haloanilines with fluoro-substituted amino acids, as demonstrated in optimized protocols . Key factors include:

  • Catalyst loading : 5–10 mol% CuI for efficient cyclization.
  • Solvent choice : DMF or DMSO at 80–100°C enhances reaction rates.
  • Substituent positioning : Fluorine at the 7-position requires careful control of steric and electronic effects during ring closure.
    Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .

Q. What spectroscopic techniques are most reliable for characterizing 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone?

Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d6_6) shows distinct signals for the dihydroquinoxaline ring: δ 2.85–3.10 (m, 2H, CH2_2), δ 3.70–3.90 (m, 2H, CH2_2), and δ 7.45–7.60 (d, 1H, aromatic-F coupling) .
  • Mass Spectrometry : ESI-MS (m/z 180.06 [M+H]+^+) aligns with the molecular formula C8_8H7_7FN2_2O .
  • IR : A carbonyl stretch at 1680–1700 cm1^{-1} confirms the lactam structure .

Q. What are the critical storage conditions and solubility profiles of this compound?

Methodological Answer:

  • Storage : Store at -20°C in anhydrous DMSO or under inert gas (N2_2) to prevent hydrolysis. Avoid prolonged exposure to light .
  • Solubility : Soluble in DMSO (up to 75 mM), but poorly in water (<1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffer immediately before use .

Q. What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods for powder handling .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can regioselectivity be achieved in the synthesis of fluoro-substituted dihydroquinoxalinones?

Methodological Answer: Regioselective synthesis is achieved via:

  • Substrate design : Use 2-fluoroaniline derivatives with electron-withdrawing groups to direct cyclization to the 7-position.
  • Catalytic systems : Pd/Cu bimetallic catalysts enhance selectivity by stabilizing transition states .
  • Kinetic control : Lower reaction temperatures (60–70°C) favor the 7-fluoro isomer over competing products .

Q. How does the fluorine substituent influence biological activity, and what structure-activity relationships (SAR) have been identified?

Methodological Answer:

  • Lipid inhibition : The 7-fluoro derivative shows enhanced lipid accumulation inhibition in hepatocytes (IC50_{50} = 12 µM) compared to non-fluorinated analogs, attributed to improved membrane permeability .
  • SAR trends : Fluorine at the 7-position increases metabolic stability by reducing CYP450-mediated oxidation. Substitutions at the 3-position (e.g., amino groups) further modulate target affinity .

Q. What mechanistic insights explain the copper-catalyzed cyclization pathway?

Methodological Answer: The reaction proceeds via:

Oxidative addition : Cu(I) activates the C-X bond in 2-haloaniline.

Ligand exchange : Coordination with the amino acid’s carboxylate group.

Reductive elimination : Formation of the quinoxalinone ring, with fluoride acting as a leaving group.
Isotopic labeling studies (e.g., 18^{18}O tracing) confirm lactam oxygen originates from the amino acid .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing novel analogs?

Methodological Answer:

  • Cross-validation : Compare experimental data with computed spectra (DFT calculations at B3LYP/6-31G* level).
  • Decoupling experiments : Use 19^{19}F-1^1H HOESY to confirm spatial proximity of fluorine and aromatic protons.
  • Crystallography : X-ray diffraction of single crystals provides unambiguous structural confirmation .

Q. What degradation products form under accelerated stability testing, and how are they mitigated?

Methodological Answer:

  • Hydrolysis : The lactam ring opens under acidic conditions (pH <3), forming 7-fluoro-quinoxaline-2-carboxylic acid.
  • Oxidation : Exposure to O2_2 generates 2(1H)-quinoxalinone-4-oxide (detected via LC-MS).
  • Mitigation : Lyophilization and storage under argon reduce degradation .

Q. What in vitro models are suitable for evaluating the compound’s toxicity profile?

Methodological Answer:

  • Hepatotoxicity : Use primary human hepatocytes or HepG2 cells, monitoring ALT/AST release.
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential.
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR) .

Properties

IUPAC Name

7-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVHWJQPKMVYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66367-11-1
Record name 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl N-(4-fluoro-2-nitrophenyl)glycinate (40 g, 175 mmol) in water (2000 mL) was heated to 90° C. Sodium dithionite (243.8 g, 1401 mmol) was added in portions. The resulting mixture was heated at 100° C. for 2 h, then allowed to cool. The solid was filtered off, washed with water and dried to give the product (13.75, 47%). Concentration of the liquor by evaporation to ˜700 mL gave a further precipitate which was filtered off, washed and dried as before to give more product (1.90 g: total yield 15.65 g, 54%).
Name
Methyl N-(4-fluoro-2-nitrophenyl)glycinate
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
243.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Iron powder (6.52 g, 116.8 mmol, 5.0 eq) is added at room temperature to a stirred solution of (4-fluoro-2-nitro-phenylamino)-acetic acid (6.85 g, 23.4 mmol, 1.0 eq) in glacial acetic acid (40 mL). The resulting suspension is heated at 90° C. for 3 hours, then cooled to room temperature, diluted with ethyl acetate (40 mL), and filtered through silica gel. The filtrate is concentrated to give a crude that is purified by column chromatography (silica gel, eluent: ethyl acetate:petroleum ether, 1:3, v/v) to afford 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one as a brown solid (4.01 g, 72% yield).
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.52 g
Type
catalyst
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.